Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate
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Overview
Description
Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate, commonly known as DADQ, is a chemical compound that has been used in various scientific research applications. It is a yellow crystalline solid that is soluble in most organic solvents. DADQ is known for its ability to oxidize alcohols and amines to their corresponding carbonyl or imine derivatives. Due to its unique properties, DADQ has been extensively studied in organic synthesis and as a reagent for oxidative transformations.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate involves the condensation of 2-acetyl-1,2-dihydroisoquinoline-3-carboxylic acid with dimethyl oxalate in the presence of a dehydrating agent to form the desired compound.
Starting Materials
2-acetyl-1,2-dihydroisoquinoline-3-carboxylic acid, dimethyl oxalate, dehydrating agent (e.g. thionyl chloride)
Reaction
Step 1: To a solution of 2-acetyl-1,2-dihydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g. dichloromethane), add a dehydrating agent (e.g. thionyl chloride) dropwise with stirring at a temperature of 0-5°C., Step 2: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes., Step 3: Add dimethyl oxalate to the reaction mixture and stir for 24 hours at room temperature., Step 4: Quench the reaction by pouring the mixture into water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to obtain the desired compound as a yellow solid.
Mechanism Of Action
DADQ acts as an oxidizing agent by transferring a single electron to a substrate, followed by a proton transfer to yield the corresponding carbonyl or imine derivative. The mechanism of action involves the formation of a radical intermediate, which is stabilized by resonance. The overall reaction can be represented as follows:
Biochemical And Physiological Effects
DADQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a mutagenic compound and should be handled with care.
Advantages And Limitations For Lab Experiments
DADQ is a versatile reagent that can be used for the oxidation of a wide range of substrates. It is relatively easy to handle and can be stored for extended periods of time. However, DADQ is a hazardous compound that should be handled with care due to its mutagenic properties.
Future Directions
There are several future directions for the research of DADQ. One area of interest is the development of new synthetic methodologies using DADQ as a reagent. Another area of interest is the study of the mechanism of action of DADQ and its potential applications in biocatalysis. Additionally, the development of safer and more efficient methods for the synthesis and handling of DADQ is an area of ongoing research.
Conclusion:
In conclusion, Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate, or DADQ, is a versatile reagent that has been extensively studied for its potential applications in organic synthesis and as a reagent for oxidative transformations. Its unique properties have led to its widespread use in scientific research, and there are several future directions for its research. While DADQ is a hazardous compound, it can be handled safely with proper precautions.
Scientific Research Applications
DADQ has been widely used in scientific research for its ability to oxidize alcohols and amines. It has been used as a reagent for the synthesis of various organic compounds, including lactones, lactams, and imines. DADQ has also been used in the total synthesis of natural products, such as the synthesis of the alkaloid (-)-strychnine. In addition, DADQ has been used as a reagent for the oxidative cleavage of olefins and the oxidative aromatization of heterocycles.
properties
IUPAC Name |
dimethyl 2-acetyl-1,4-dihydroisoquinoline-3,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-10(17)16-9-12-7-5-4-6-11(12)8-15(16,13(18)20-2)14(19)21-3/h4-7H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSLBAAENZSPFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-acetyl-1,2-dihydroisoquinoline-3,3(4H)-dicarboxylate | |
CAS RN |
143767-55-9 |
Source
|
Record name | 3,3-Dimethyl 2-acetyl-1,4-dihydro-3,3(2H)-isoquinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143767-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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